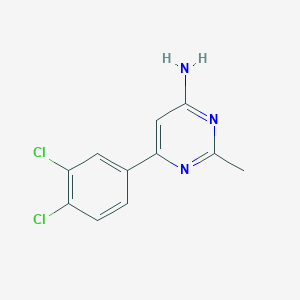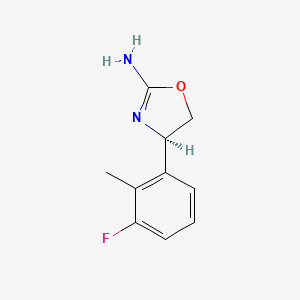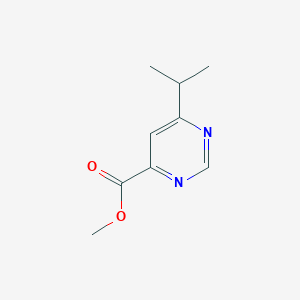
6-(propan-2-yl)pyrimidine-4-carboxylate de méthyle
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 . This indicates that the compound contains a pyrimidine ring with a methyl group and a carboxylate group attached to it .Physical and Chemical Properties Analysis
“Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate” is a liquid at room temperature .Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés de pyrimidine, y compris le 6-(propan-2-yl)pyrimidine-4-carboxylate de méthyle, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont connus pour inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Activités antivirales
Des recherches ont montré que les composés de pyrimidine présentent des activités antivirales significatives. Le squelette structurel du this compound permet un développement potentiel en agents antiviraux, en particulier en ciblant des enzymes virales spécifiques ou des mécanismes de réplication .
Potentiel anticancéreux
Le cycle pyrimidine est une caractéristique commune dans de nombreux médicaments anticancéreux. Le this compound pourrait servir de précurseur ou d'échafaudage pour développer de nouveaux agents anticancéreux, compte tenu de sa compatibilité structurelle avec les cibles biologiques impliquées dans la progression du cancer .
Effets neuroprotecteurs et anti-neuro-inflammatoires
Des études ont indiqué que les dérivés de pyrimidine peuvent avoir des effets neuroprotecteurs et anti-neuro-inflammatoires. Cela suggère que le this compound peut être utile dans le développement de traitements pour les maladies neurodégénératives ou les affections associées à la neuroinflammation .
Propriétés antimicrobiennes et antibactériennes
Les pyrimidines, y compris le this compound, ont été explorées pour leurs propriétés antimicrobiennes et antibactériennes. Elles pourraient être utilisées pour synthétiser de nouveaux composés qui combattent les infections bactériennes, en particulier celles résistantes aux antibiotiques actuels .
Applications antifongiques
La synthèse de dérivés de pyrimidinamine contenant des structures pyrimidiniques a montré une activité fongicide. Le this compound pourrait être un intermédiaire clé dans la création de composés avec des applications potentielles en agriculture et en médecine pour contrôler les infections fongiques .
Synthèse chimique et science des matériaux
Ce composé peut être utilisé en synthèse chimique comme intermédiaire pour la préparation de molécules plus complexes. Son rôle dans la synthèse de divers matériaux, y compris ceux ayant des applications pharmaceutiques potentielles, est un domaine de recherche important .
Analyse structurale et cristallographie
Le this compound a été impliqué dans des études relatives à ses structures cristalline et moléculaire. La compréhension de sa structure peut conduire à des informations sur la conception de nouveaux composés ayant des propriétés physiques et chimiques souhaitées.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water/shower .
Mécanisme D'action
Target of Action
The primary targets of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate are currently unknown. The compound is a pyrimidine derivative , a class of compounds that have been found to interact with a variety of biological targets.
Mode of Action
Pyrimidine derivatives have been found to interact with their targets through a variety of mechanisms, but without specific information on the targets of this compound, it is difficult to predict its mode of action .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interact with pathways involving pyrimidine metabolism or signaling . .
Propriétés
IUPAC Name |
methyl 6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVALVACDWNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616801-66-1 | |
| Record name | methyl 6-(propan-2-yl)pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


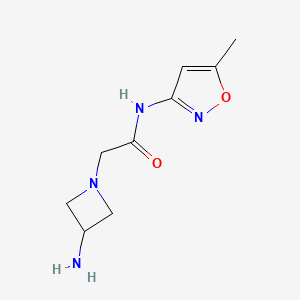
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
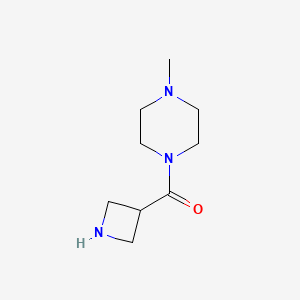
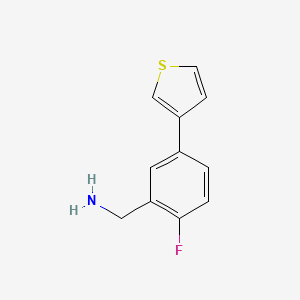
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
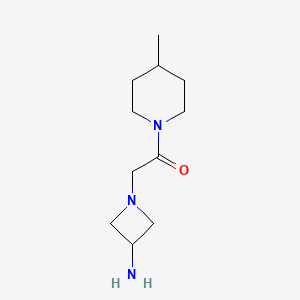
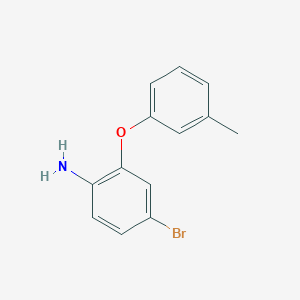
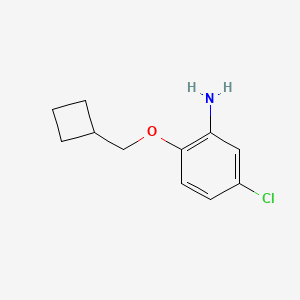
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)

